

HPLC-MS/MS method for quantification of 15-Deoxypulic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	15-Deoxypulic acid	
Cat. No.:	B15596500	Get Quote

An HPLC-MS/MS method for the quantification of 15-Deoxyspergualin (15-DSP), a potent immunosuppressant, has been developed and validated for use in human plasma. This method is crucial for pharmacokinetic studies and therapeutic drug monitoring in clinical trials and patient care. The following application note provides a detailed protocol for this sensitive and specific assay.

Introduction

15-Deoxyspergualin (Gusperimus) is an immunosuppressive agent that has been investigated for its potential in treating various autoimmune diseases and in preventing rejection following organ transplantation. Accurate and reliable quantification of 15-DSP in biological matrices is essential for understanding its pharmacokinetics and for optimizing dosing regimens. This document details a robust HPLC-MS/MS method for the determination of 15-DSP in human plasma.

Materials and Reagents

Reagent/Material	Source	
15-Deoxyspergualin (Reference Standard)	Commercially available	
15-Deoxyspergualin-d4 (Internal Standard)	Custom synthesis or commercially available	
Acetonitrile (HPLC Grade)	Fisher Scientific or equivalent	
Methanol (HPLC Grade)	Fisher Scientific or equivalent	
Formic Acid (LC-MS Grade)	Sigma-Aldrich or equivalent	
Water (Deionized, 18 MΩ·cm)	Milli-Q system or equivalent	
Human Plasma (K2EDTA)	Biological specialty company	

Experimental Protocols Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of 15-DSP and the internal standard (IS) from human plasma.

- Pre-treatment: To 100 μL of human plasma in a polypropylene tube, add 25 μL of the internal standard working solution (100 ng/mL 15-Deoxyspergualin-d4 in water). Vortex for 10 seconds.
- Protein Precipitation: Add 400 μL of acetonitrile to the plasma sample. Vortex for 30 seconds.
- Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
- Supernatant Transfer: Transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
- Injection: Inject 10 μL of the reconstituted sample into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

Chromatographic Conditions:

Parameter	Condition
HPLC System	Shimadzu Nexera X2 or equivalent
Column	Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Column Temperature	40°C
Injection Volume	10 μL

Mass Spectrometric Conditions:

Parameter	Condition
Mass Spectrometer	SCIEX Triple Quad 5500 or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	15-DSP: 499.4 -> 143.1; IS: 503.4 -> 147.1
Collision Energy	15-DSP: 35 eV; IS: 35 eV
Declustering Potential	15-DSP: 80 V; IS: 80 V
Entrance Potential	10 V
Ion Source Gas 1	50 psi
Ion Source Gas 2	50 psi
Curtain Gas	30 psi
Temperature	500°C

Data Presentation Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of 15-DSP to the internal standard against the nominal concentration of 15-DSP. The curve was linear over the concentration range of 1.0 to 1000 ng/mL.

Concentration (ng/mL)	Mean Peak Area Ratio (n=3)	Accuracy (%)
1.0	0.021	102.3
5.0	0.105	98.7
25.0	0.522	101.1
100.0	2.098	99.5
500.0	10.45	100.8
1000.0	21.02	99.2

Quality Control Samples

The accuracy and precision of the method were evaluated using quality control (QC) samples at three concentration levels.

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL) (n=5)	Accuracy (%)	Precision (%CV)
Low	3.0	2.95	98.3	4.5
Medium	150.0	152.1	101.4	3.2
High	800.0	790.4	98.8	2.8

Experimental Workflow

Click to download full resolution via product page

Caption: Experimental workflow for 15-Deoxyspergualin quantification.

 To cite this document: BenchChem. [HPLC-MS/MS method for quantification of 15-Deoxypulic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15596500#hplc-ms-ms-method-for-quantification-of-15-deoxypulic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com